2-(Oxiran-2-yl)ethyl butanoate
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Overview
Description
2-(Oxiran-2-yl)ethyl butanoate is an organic compound with the molecular formula C8H14O3. It is an ester formed from butanoic acid and 2-(oxiran-2-yl)ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-yl)ethyl butanoate typically involves the esterification of butanoic acid with 2-(oxiran-2-yl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-yl)ethyl butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield butanoic acid and 2-(oxiran-2-yl)ethanol.
Reduction: Reduction of the ester using reducing agents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The oxirane ring in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the oxirane ring.
Major Products Formed
Hydrolysis: Butanoic acid and 2-(oxiran-2-yl)ethanol.
Reduction: 2-(Oxiran-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxiran-2-yl)ethyl butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-yl)ethyl butanoate involves the reactivity of its ester and oxirane functional groups. The ester group can undergo hydrolysis, while the oxirane ring is susceptible to nucleophilic attack. These reactions enable the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: An ester with a similar structure but lacks the oxirane ring.
2-(Oxiran-2-yl)ethyl acetate: Similar to 2-(Oxiran-2-yl)ethyl butanoate but with an acetate group instead of a butanoate group.
Methyl butanoate: Another ester with a similar structure but with a methyl group instead of the oxirane ring.
Uniqueness
This compound is unique due to the presence of both an ester and an oxirane ring in its structure. This combination of functional groups allows it to undergo a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
118353-10-9 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(oxiran-2-yl)ethyl butanoate |
InChI |
InChI=1S/C8H14O3/c1-2-3-8(9)10-5-4-7-6-11-7/h7H,2-6H2,1H3 |
InChI Key |
NADVUUFYVUHPDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCC1CO1 |
Origin of Product |
United States |
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